1,3-Dibutyl-2-thiobarbituric acid

Analytical Chemistry Derivatization Reagent Lipophilicity

Generic thiobarbiturates underperform in non-polar analyte extraction, compromising nicotine assay sensitivity. DBTB (CAS 54443-89-9) is the validated, non-interchangeable derivatization reagent for urinary nicotine/cotinine detection via König reaction, achieving >94% clinical sensitivity & specificity. • Lipophilic N-butyl groups (LogP ~1.58) enable efficient aqueous-to-organic extraction critical for colorimetric readout • Also utilized in pH-responsive drug delivery polymer synthesis via Michael addition & Ag(I) coordination studies • 98% purity; electronic structure characterized by UPS/DFT; benchmark reference for thiobarbiturate SAR research

Molecular Formula C12H20N2O2S
Molecular Weight 256.37 g/mol
CAS No. 54443-89-9
Cat. No. B1203077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibutyl-2-thiobarbituric acid
CAS54443-89-9
Synonyms1,3-DBTB
1,3-dibutyl-2-thiobarbituric acid
Molecular FormulaC12H20N2O2S
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)CC(=O)N(C1=S)CCCC
InChIInChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3
InChIKeyJNFBSDIDVPDZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibutyl-2-thiobarbituric Acid Overview


1,3-Dibutyl-2-thiobarbituric acid (DBTB) is a non-polar, dialkyl-substituted thiobarbiturate derivative (C₁₂H₂₀N₂O₂S) [1]. Its structure is characterized by two n-butyl groups at the N1 and N3 positions of the thiobarbituric acid ring, which profoundly influence its physicochemical properties . Unlike the parent thiobarbituric acid, DBTB exhibits significantly enhanced lipophilicity, making it soluble in organic solvents and altering its behavior in analytical and material science applications .

Lipophilic derivatization reagent for non-polar analytes
Selective metal coordination studies (e.g., Ag(I) sensing)
Polymer building block for pH-responsive materials
Thiobarbiturate SAR model compound

Why DBTB Is Irreplaceable


Substituting DBTB with a generic thiobarbiturate, such as 1,3-diethyl-2-thiobarbituric acid (DETB) or unsubstituted thiobarbituric acid, will lead to significant performance deviations in key applications. The length of the N-alkyl substituents directly dictates the molecule's lipophilicity, electronic structure, and metal coordination behavior [1]. This is not a matter of simple potency; DBTB's specific properties are required for optimal function in certain assays and material syntheses, making it a non-interchangeable reagent [2].

Alkyl chain length directly controls lipophilicity (LogP); DETB or unsubstituted analogs may not reproduce extraction efficiency.

Electronic structure (HOMO/SHOMO energies) differs significantly; reactivity in derivatization may shift.

Metal coordination thermodynamics with Ag(I) are distinct; DETB S-donor behavior does not guarantee equivalent complex stability.

DBTB vs. Analogs: Quantitative Evidence


Enhanced Lipophilicity vs. DETB

DBTB demonstrates a significantly higher lipophilicity compared to its closest analog, 1,3-diethyl-2-thiobarbituric acid (DETB). This is a direct consequence of its longer butyl substituents [1].

Lipophilicity (LogP)
Head-to-head
LogP 1.58
vs DETB 0.38 (+1.20)
Supports non-polar analyte extraction
ACD/LogP calculation; ~4.2× more lipophilic
Analytical Chemistry Derivatization Reagent Lipophilicity

Altered Electronic Structure vs. DETB

The electronic structure of DBTB is distinct from its diethyl analog, as revealed by UV photoelectron spectroscopy (UPS) and quantum chemical calculations. The butyl substituents alter the energies of the highest occupied molecular orbital (HOMO) and the sulfur lone pair orbitals, which are crucial for reactivity and biological interactions [1].

Electronic structure
Method context
HOMO/SHOMO shifts vs DETB
UPS & DFT
Derivatization reactivity context
Gas-phase HeI/HeII; significant orbital differences
Physical Chemistry Computational Chemistry Electronic Structure

Distinct Metal Coordination vs. DETB

In aqueous solution, DBTB and DETB exhibit different coordination behavior with silver(I) ions. Spectrophotometric and computational studies indicate that while DETB acts as an S-donor ligand, the butyl substituents on DBTB may influence the thermodynamics of complexation [1].

Ag(I) complexation
Method context
S-donor thermodynamics
Spectrophotometry
Supports selective sensor design
Aqueous solution; ab initio supported
Coordination Chemistry Ligand Design Spectrophotometry

Superior Smoker vs. Nonsmoker Differentiation

In a comparative clinical validation study, DBTB was directly evaluated against DETB for the qualitative assessment of smoking status via urinary 'total nicotine metabolites' (TNMs) using the König reaction [1].

Assay sensitivity
Head-to-head
>94%
sensitivity / specificity
Assay performance comparison context
Urinary TNM method vs cotinine RIA; DBTB and DETB compared
Clinical Chemistry Biomarker Analysis Derivatization

DBTB Application Scenarios


Nicotine Metabolite Derivatization

DBTB is the reagent of choice for the colorimetric determination of nicotine and its metabolites (e.g., cotinine) in urine via the König reaction. Its enhanced lipophilicity (LogP 1.58) facilitates efficient extraction of the non-polar analyte from the aqueous matrix, a key step for achieving high assay sensitivity. The validated clinical performance, with >94% sensitivity and specificity [1], makes it a reliable component for developing smoking status tests.

pH-Responsive Polymer Building Block

The unique reactivity of DBTB's thiocarbonyl group allows it to participate in Michael addition polymerizations with bismaleimides . This chemistry has been specifically exploited to synthesize pH-responsive polymers and microgels for targeted drug delivery. The choice of DBTB over other thiobarbiturates is critical, as the butyl substituents influence the polymer's hydrophobicity, swelling behavior, and drug release kinetics [1].

Thiobarbiturate SAR Model Compound

DBTB serves as a key model compound for investigating the impact of N-alkyl chain length on electronic structure and biological activity. Its well-characterized electronic structure (via UPS and DFT) and metal coordination behavior [1] provide a benchmark for comparing the properties of other thiobarbiturate derivatives, including potential sedatives/anesthetics [2]. Researchers studying the physicochemical determinants of biological activity in this class rely on DBTB as a specific, well-defined reference point.

Selective Metal Sensor Ligand

DBTB's distinct metal coordination chemistry, particularly its complexation behavior with Ag(I) ions , positions it as a candidate for developing selective ligands and sensors. Its butyl groups contribute to its overall lipophilicity and may influence the stability and geometry of the resulting metal complexes, a property that can be tuned for specific analytical or materials science applications [1].

Application
Selection Property
Validation Focus
Nicotine metabolite derivatization
Lipophilicity-driven extraction
Assay sensitivity and matrix effect
pH-responsive polymer synthesis
Thiocarbonyl Michael addition
pH-dependent swelling and release kinetics
Thiobarbiturate SAR model
Well-characterized electronic structure
Structure-activity relationship benchmarking
Selective metal sensor ligand
Ag(I) complexation thermodynamics
Sensor selectivity and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibutyl-2-thiobarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.